2-Formyl-6-methoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-formyl-6-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQMIPRZDNXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604780 | |
| Record name | 2-Formyl-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21962-51-6 | |
| Record name | 2-Formyl-6-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formyl-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Formyl 6 Methoxybenzonitrile
Characteristic Reactions of the Formyl Moiety
The aldehyde (formyl) group is a primary site of reactivity in 2-Formyl-6-methoxybenzonitrile, readily participating in condensation and addition reactions.
Condensation Reactions and Schiff Base Formation
The formyl group of this compound can undergo condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. researchgate.netekb.eg Schiff bases are versatile intermediates in organic synthesis and have been studied for their potential biological activities. researchgate.net
The general reaction for Schiff base formation is as follows:
R-CHO + R'-NH2 ⇌ R-CH=N-R' + H2O
In the case of this compound, the reaction with an aniline (B41778) derivative would yield the corresponding N-aryl imine. ekb.eg The reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate which then dehydrates to form the Schiff base. researchgate.net
A variety of Schiff bases have been synthesized from substituted aldehydes and amines, and their structural and photophysical properties have been investigated. For instance, Schiff bases derived from 3-aryl-2-formyl-4(3H)-quinazolinone have been synthesized and characterized. ekb.eg
Oxime Derivative Synthesis
The formyl group of this compound can be converted to an oxime by reaction with hydroxylamine (B1172632) (NH2OH). ijprajournal.comchemicalbook.com This reaction is a classic method for the characterization and purification of carbonyl compounds. ijprajournal.com Oximes are crystalline solids and are important intermediates in the synthesis of various nitrogen-containing compounds. ijprajournal.com
The synthesis of oximes from aldehydes typically involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate. chemicalbook.comrsc.org The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by elimination of water.
The general equation for oxime formation is:
R-CHO + NH2OH·HCl → R-CH=NOH + HCl + H2O
Oxime derivatives of various aldehydes have been synthesized and studied for their potential biological activities, including anti-inflammatory and anticancer properties. researchgate.net The oxime group can act as both a hydrogen bond donor and acceptor, which can lead to different biological interactions compared to the parent carbonyl compound. researchgate.net
Reactivity of the Nitrile Functionality
The nitrile group (-C≡N) in this compound is an important functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org
Key reactions of the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.org This reaction proceeds through an amide intermediate. libretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org
Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org
The reactivity of the nitrile group can be influenced by the other substituents on the aromatic ring. In this compound, the electron-withdrawing nature of the formyl group and the electron-donating nature of the methoxy (B1213986) group can affect the electrophilicity of the nitrile carbon.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is influenced by the directing and activating/deactivating effects of the formyl, methoxy, and nitrile substituents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.org The rate and regioselectivity of EAS reactions are determined by the nature of the substituents already present on the ring. wikipedia.org
In this compound:
The methoxy group (-OCH3) is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org
The formyl group (-CHO) and the nitrile group (-CN) are deactivating groups and meta-directors because they withdraw electron density from the ring through both inductive and resonance effects. wikipedia.org
The interplay of these substituent effects will determine the position of incoming electrophiles. The powerful activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the deactivating nature of the formyl and nitrile groups will make the ring less reactive towards electrophiles compared to benzene itself.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.orglibretexts.org
For a nucleophilic aromatic substitution to occur on the benzene ring of this compound, a leaving group (like a halogen) would need to be present on the ring. The formyl and nitrile groups, being electron-withdrawing, would activate the ring towards nucleophilic attack, particularly if they are positioned ortho or para to the leaving group. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized carbanion, followed by the departure of the leaving group to restore aromaticity. libretexts.org
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful methods for forming new chemical bonds with high efficiency and selectivity. For this compound, the aldehyde and nitrile functionalities can act as directing groups, guiding the catalyst to activate specific C-H bonds on the aromatic ring.
Carbon-hydrogen (C-H) activation is a significant strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. nih.govmt.com In the context of this compound, the formyl group can serve as a directing group, facilitating the activation of the C-H bond at the ortho position. This chelation-assisted approach involves the coordination of the metal catalyst to the oxygen atom of the formyl group, bringing the metal center in close proximity to the targeted C-H bond. nih.govrsc.org
Rhodium(III) catalysts have been shown to be particularly effective for this type of transformation. rsc.orgsnnu.edu.cnnih.gov The general mechanism often involves the formation of a metallacyclic intermediate after the C-H bond is cleaved. nih.gov This intermediate can then react with various coupling partners. For instance, in formyl C-H arylation, diaryliodonium salts can be used as the aryl source, leading to the synthesis of substituted benzophenone (B1666685) derivatives. rsc.org
The efficiency and outcome of these reactions are influenced by several factors, including the choice of metal catalyst (e.g., Rh(III) vs. Ir(III)), the solvent, and the specific directing group. rsc.orgrsc.org While the formyl group is a key player, the electronic effects of the methoxy and cyano groups also influence the reactivity of the aromatic ring.
| Catalyst System | Directing Group | Coupling Partner | Key Transformation | Reference |
|---|---|---|---|---|
| Rh(III) or Ir(III) | Formyl | Diaryliodonium salts | Formyl C-H Arylation | rsc.org |
| Rhodium-based catalysts | Chelating Heteroatom | Olefins, Imines, Isocyanates | C-H Alkylation/Annulation | nih.gov |
| Palladium(II) | Various directing groups | Organometallic reagents, Alkenes | C-H Activation/Cross-Coupling | nih.gov |
The formyl group of this compound is readily susceptible to olefination reactions, which convert the carbon-oxygen double bond of the aldehyde into a carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for this purpose, typically yielding (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org
In the HWE reaction, a phosphonate (B1237965) carbanion, generated by deprotonating an alkyl phosphonate with a base, acts as the nucleophile. wikipedia.org This carbanion adds to the aldehyde to form an intermediate oxaphosphetane, which then eliminates a phosphate (B84403) salt to give the alkene. organic-chemistry.orgnrochemistry.com The nature of the phosphonate reagent, the base, and the reaction conditions can all influence the stereochemical outcome. wikipedia.orgnih.gov Stabilized phosphonate carbanions are generally more nucleophilic and less basic than the ylides used in the related Wittig reaction, and the phosphate byproducts are easily removed by aqueous workup. wikipedia.orgyoutube.com
Another important olefination method is the Wittig reaction, which employs a phosphorus ylide. youtube.comharvard.edu While both the HWE and Wittig reactions can be used to synthesize alkenes from aldehydes, they have different advantages and limitations. The HWE reaction often provides better (E)-selectivity for stabilized ylides, whereas the Wittig reaction can be more effective for preparing non-stabilized or semi-stabilized ylides. organic-chemistry.orgyoutube.com
| Reaction | Key Reagent | Typical Stereoselectivity | Key Byproduct | Reference |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | Predominantly (E)-alkene | Water-soluble phosphate salt | wikipedia.orgorganic-chemistry.org |
| Wittig Reaction | Phosphorus ylide | Depends on ylide stability | Triphenylphosphine oxide | youtube.comharvard.edu |
C-H Activation Reactions
Computational Elucidation of Reaction Mechanisms and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms and predicting chemical reactivity. fu-berlin.deeurjchem.com
DFT calculations allow for the mapping of potential energy surfaces for chemical reactions, providing valuable insights into the entire reaction pathway. fu-berlin.denih.gov For reactions involving this compound, DFT can be used to model the interaction of the molecule with catalysts and other reagents, elucidating the step-by-step mechanism. researchgate.netresearchgate.net
For instance, in C-H activation reactions, DFT can help to understand the role of the directing group, the nature of the metallacyclic intermediates, and the energetics of the C-H bond cleavage and subsequent bond formation steps. rsc.org Similarly, for olefination reactions, DFT studies can rationalize the observed stereoselectivity by comparing the energies of different transition states leading to the (E) and (Z) isomers. researchgate.net These theoretical studies are highly consistent with experimental results and provide a deeper understanding of the factors controlling the reaction outcome. researchgate.netresearchgate.net
A key aspect of computational reaction analysis is the characterization of transition states, which are the highest energy points along a reaction coordinate. fu-berlin.de Identifying and characterizing the transition state structure allows for the calculation of the activation energy, which is directly related to the reaction rate. nih.gov
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopic analysis is crucial for identifying the characteristic functional groups present in 2-Formyl-6-methoxybenzonitrile. While a dedicated, published spectrum for this specific compound is not available in the surveyed literature, a detailed analysis can be constructed by comparing it with the spectra of closely related compounds, such as 2-formylbenzonitrile and other substituted benzonitriles. rsc.orgrsc.orgresearchgate.net
The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its nitrile, formyl, and methoxy (B1213986) functional groups, as well as the aromatic ring.
Nitrile Group (C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is anticipated in the 2200–2280 cm⁻¹ region. rsc.org For comparison, p-acetylbenzonitrile shows this band at 2253 cm⁻¹. rsc.org
Formyl Group (CHO): The aldehyde group will be characterized by two key vibrations. The C=O stretching vibration is expected to produce a strong, sharp band in the range of 1690–1715 cm⁻¹. Additionally, a characteristic C-H stretching vibration for the aldehyde proton is expected around 2700–2900 cm⁻¹.
Methoxy Group (O-CH₃): The methoxy group will show a C-O stretching vibration, typically in the region of 1200–1300 cm⁻¹ for the asymmetric stretch and near 1000-1100 cm⁻¹ for the symmetric stretch. The C-H stretching and bending vibrations of the methyl group are also expected in their usual regions.
Aromatic Ring: The benzene (B151609) ring will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400–1600 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected between 700 and 900 cm⁻¹.
The FT-Raman spectrum provides complementary information to the FT-IR spectrum. Functional groups with weak dipoles often produce strong signals in Raman spectroscopy.
Nitrile Group (C≡N): The nitrile stretching vibration, expected around 2200–2250 cm⁻¹, is typically a strong and sharp band in the Raman spectrum, as seen in p-acetylbenzonitrile at 2231 cm⁻¹. rsc.org
Aromatic Ring: The aromatic C=C stretching vibrations between 1400 and 1600 cm⁻¹ and the ring breathing mode, often observed near 800 cm⁻¹, are expected to be prominent. rsc.org
Formyl and Methoxy Groups: The C=O stretching vibration of the formyl group is also Raman active. The various C-H bending and stretching modes of the formyl and methoxy groups will also be present, though they may be less intense than the ring and nitrile vibrations.
A definitive assignment of all observed vibrational bands to specific molecular motions (normal modes) requires a normal coordinate analysis. rsc.orgrsc.org This analysis is typically performed using computational methods, such as Density Functional Theory (DFT), which calculates the theoretical vibrational frequencies and intensities. rsc.orgresearchgate.net
The process involves optimizing the molecular geometry and then calculating the harmonic frequencies. These calculated frequencies are often scaled by an empirical factor to better match the experimental data. rsc.org This theoretical support is essential for accurately assigning complex vibrations in the fingerprint region (below 1500 cm⁻¹), where significant mixing of bending and stretching modes of the benzene ring and its substituents occurs. rsc.orgresearchgate.net Such analysis, performed on analogous molecules like 2-formylbenzonitrile, has been crucial for a complete interpretation of their vibrational spectra. rsc.orgrsc.org
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) would show distinct signals for the aldehyde, methoxy, and aromatic protons. Based on general principles and data from similar compounds, the expected chemical shifts (δ) are:
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between 9.8 and 10.5 ppm, due to the deshielding effect of the carbonyl group.
Aromatic Protons (Ar-H): Three protons are attached to the aromatic ring. They would appear in the range of 7.0–8.0 ppm. Their specific shifts and coupling patterns (as doublets or triplets) depend on their position relative to the electron-withdrawing formyl and nitrile groups and the electron-donating methoxy group.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons would appear in the upfield region, typically around 3.9–4.1 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are observed. The chemical shifts recorded in CDCl₃ are assigned based on established ranges for each type of carbon.
Below is a table of the observed ¹³C NMR chemical shifts and their assignments.
| Chemical Shift (δ) ppm | Assignment |
| 188.40 | Aldehyde Carbonyl (C=O) |
| 163.06 | Aromatic Carbon attached to OCH₃ (C6) |
| 138.66 | Aromatic Carbon (C4) |
| 135.40 | Aromatic Carbon attached to CHO (C2) |
| 120.71 | Aromatic Carbon (C5) |
| 116.19 | Nitrile Carbon (C≡N) |
| 113.20 | Aromatic Carbon (C3) |
| 105.71 | Aromatic Carbon attached to CN (C1) |
| 55.98 | Methoxy Carbon (-OCH₃) |
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions involving the π-electrons of the aromatic ring and the non-bonding (n) electrons of the carbonyl and methoxy groups. The primary transitions expected are:
π → π* transitions: These high-intensity absorptions result from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system of the benzene ring and the formyl group.
n → π* transitions: These are typically lower in intensity and occur at longer wavelengths. They involve the promotion of a non-bonding electron from the oxygen atom of the formyl or methoxy group to an anti-bonding π* orbital.
While specific experimental absorption maxima (λmax) for this compound are not widely reported, analysis of analogous compounds like 2-formyl benzonitrile (B105546) allows for theoretical predictions. researchgate.net The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing formyl (-CHO) and nitrile (-CN) groups influences the energy of these transitions and thus the position of the absorption maxima.
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to predict the electronic absorption spectra of molecules with considerable accuracy. mdpi.comresearchgate.net This method calculates the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). mdpi.com
For molecules like 2-formyl benzonitrile, TD-DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), have shown good agreement with experimental spectra. researchgate.net The calculations can predict the λmax values and assign them to specific electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions. mdpi.comresearchgate.net These theoretical spectra are crucial for interpreting experimental data and understanding the electronic structure of the molecule. academie-sciences.frrsc.org
Table 2: Predicted UV-Vis Absorption Data from TD-DFT Calculations for Analogous Benzonitriles
| Transition Type | Predicted Wavelength Range (nm) | Associated Functional Groups |
| π → π | 200 - 300 | Aromatic Ring, Formyl Group, Nitrile Group |
| n → π | 300 - 350 | Carbonyl Oxygen (Formyl), Methoxy Oxygen |
Electronic Transitions and Absorption Maxima
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of a compound provides its molecular weight and, through analysis of its fragmentation pattern, valuable structural information. For this compound (Molecular Weight: 161.16 g/mol ), electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 161.
The fragmentation of the molecular ion is dictated by the functional groups present. Key predicted fragmentation pathways include:
Loss of a formyl radical (•CHO): Cleavage of the C-CHO bond would result in a fragment ion at m/z 132.
Loss of a methyl radical (•CH₃): Cleavage from the methoxy group would lead to a fragment at m/z 146.
Loss of carbon monoxide (CO): A common fragmentation for aromatic aldehydes, leading to a fragment at m/z 133.
These fragmentation patterns are based on the analysis of similar compounds, such as 2-Formyl-3-hydroxybenzonitrile, which shows predictable losses of its functional groups.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity of Fragment | Neutral Loss |
| 161 | [M]⁺ (Molecular Ion) | - |
| 146 | [M - CH₃]⁺ | •CH₃ |
| 132 | [M - CHO]⁺ | •CHO |
| 133 | [M - CO]⁺ | CO |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together in a crystal lattice. ijcce.ac.ir
While the specific crystal structure of this compound has not been reported, data from the closely related compound 2-Formyl-6-methoxy-phenyl cinnamate provides significant insight. nih.gov In this analogue, the crystal packing is characterized by intermolecular C-H···O hydrogen bonds. nih.gov These interactions likely play a crucial role in the crystal lattice of this compound as well, involving the formyl hydrogen or aromatic hydrogens as donors and the formyl or methoxy oxygen atoms as acceptors.
Computational Chemistry and Theoretical Studies
Molecular Structure Optimization and Conformational Analysis
The initial step in the computational investigation of a molecule like 2-Formyl-6-methoxybenzonitrile involves the optimization of its molecular structure. This process aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods employed for these calculations. Ab initio methods are based on first principles, without the use of empirical parameters. On the other hand, DFT methods, such as the widely used B3LYP functional, offer a balance between accuracy and computational cost, making them a popular choice for studying polyatomic molecules. nih.gov For a molecule like this compound, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles of its ground state. Studies on similar molecules, like 2-formylbenzonitrile and other substituted benzonitriles, have successfully utilized DFT to predict their geometries. researchgate.netsphinxsai.com
The accuracy of ab initio and DFT calculations is also contingent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. Common basis sets include Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, especially in molecules with heteroatoms and pi systems. nih.govsphinxsai.com For this compound, a basis set like 6-311++G(d,p) would be appropriate to account for the electronic effects of the oxygen, nitrogen, and the delocalized electrons of the benzene (B151609) ring. The validation of the chosen basis set is typically achieved by comparing the calculated structural parameters with available experimental data for related compounds.
Ab Initio and Density Functional Theory (DFT) Methods
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, a deeper analysis of the electronic structure and reactivity of this compound can be performed.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the presence of the electron-withdrawing formyl and nitrile groups and the electron-donating methoxy (B1213986) group would influence the energies of these orbitals. Theoretical studies on related molecules like 2-fluoro-6-methoxybenzonitrile (B1332107) have shown that such analyses provide valuable insights into charge transfer within the molecule. jocpr.comresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The values in this table are illustrative and based on typical values for similar aromatic compounds. Specific experimental or calculated values for this compound are not available in the cited sources.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the MESP surface would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the nitrile group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. Studies on 2-fluoro-6-methoxybenzonitrile have utilized MESP to understand the charge density distribution and reactive sites. jocpr.comresearchgate.net
To quantify the reactivity of this compound, various global and local molecular descriptors can be calculated using the energies of the HOMO and LUMO. Global descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, provide a general measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui function, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Illustrative Value |
| Chemical Hardness (η) | 2.25 eV |
| Chemical Softness (S) | 0.44 eV⁻¹ |
| Electronegativity (χ) | 4.25 eV |
| Electrophilicity Index (ω) | 4.01 eV |
Note: The values in this table are illustrative and based on typical values for similar aromatic compounds. Specific experimental or calculated values for this compound are not available in the cited sources.
Molecular Electrostatic Potential (MESP) Surfaces
Prediction of Spectroscopic Parameters
Theoretical chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. By employing methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to model the vibrational and magnetic resonance spectra of this compound with a high degree of accuracy.
The prediction of infrared (IR) and Raman spectra through computational means is a standard procedure in modern chemical analysis. For a molecule like this compound, methods such as DFT, often with the B3LYP functional, and ab initio Hartree-Fock (HF) calculations are commonly used to determine its geometric and electronic structure and to calculate its harmonic vibrational frequencies. researchgate.netjocpr.comresearchgate.net These computational approaches can model the normal modes of vibration, providing theoretical wavenumbers and their corresponding intensities. researchgate.net
The calculated frequencies often exhibit systematic errors due to the approximations inherent in the theories and the neglect of anharmonicity. derpharmachemica.comuchile.cl To improve the agreement with experimental data, the computed wavenumbers are typically scaled using established scaling factors. researchgate.net
For this compound, key vibrational modes are expected for its distinct functional groups. A study on the related 2-formyl benzonitrile (B105546) provides a basis for assigning these modes. researchgate.net The characteristic stretching vibrations would include the C=O of the formyl group, the C≡N of the nitrile group, the aromatic and aliphatic C-H stretches, and the C-O-C stretches of the methoxy group. Bending modes for these groups and various vibrations of the benzene ring (e.g., C-C stretching and ring breathing) would also be present. derpharmachemica.comsphinxsai.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
This table illustrates the expected vibrational modes and their approximate calculated frequency ranges based on data from analogous compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aldehydic) | R-CHO | 2900 - 2800 | Weak |
| C-H Stretch (Methoxy) | O-CH₃ | 3000 - 2850 | Medium |
| C≡N Stretch | Nitrile | 2240 - 2220 | Strong |
| C=O Stretch | Aldehyde | 1720 - 1690 | Strong |
| C-C Stretch (Aromatic Ring) | Benzene Ring | 1610 - 1450 | Medium to Strong |
| C-O-C Asymmetric Stretch | Methoxy | 1275 - 1200 | Strong |
| C-O-C Symmetric Stretch | Methoxy | 1150 - 1085 | Medium |
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for calculating theoretical ¹H and ¹³C chemical shifts. modgraph.co.ukmodgraph.co.ukacs.orgresearchgate.net This method, typically used in conjunction with DFT (e.g., B3LYP functional), calculates the isotropic magnetic shielding tensors for each nucleus. acs.org The chemical shifts are then determined by referencing these values to a standard, such as Tetramethylsilane (TMS).
For this compound, distinct chemical shifts are expected for the protons and carbons in different chemical environments. The aldehydic proton is anticipated to appear significantly downfield due to the strong deshielding effect of the carbonyl group. modgraph.co.uk The methoxy group protons will have a characteristic shift, while the aromatic protons will appear as a complex multiplet pattern influenced by the electronic effects of the formyl, methoxy, and nitrile substituents.
Similarly, ¹³C NMR chemical shifts can be predicted. The carbonyl carbon of the aldehyde and the nitrile carbon are expected to be the most downfield signals, reflecting their unique electronic environments. acs.org The carbons of the aromatic ring will have shifts determined by their position relative to the electron-withdrawing (formyl, nitrile) and electron-donating (methoxy) groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents the expected chemical shift (δ) ranges in ppm relative to TMS, based on typical values for the functional groups and data from similar aromatic structures.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aldehyde (-CHO) | 9.8 - 10.5 |
| ¹H | Methoxy (-OCH₃) | 3.8 - 4.1 |
| ¹H | Aromatic (H-3, H-4, H-5) | 7.2 - 7.9 |
| ¹³C | Carbonyl (C=O) | 188 - 195 |
| ¹³C | Nitrile (C≡N) | 115 - 120 |
| ¹³C | Aromatic (C-1, C-2, C-6) | 162 - 110 (C-O, C-CN, C-CHO) |
| ¹³C | Aromatic (C-3, C-4, C-5) | 138 - 115 |
| ¹³C | Methoxy (-OCH₃) | 55 - 60 |
Calculated Vibrational Frequencies and Intensities
Solvent Effects and Environmental Influence on Electronic Structure
The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding these interactions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium rather than as individual molecules, making the calculations computationally feasible. wikipedia.orgpreprints.org
For a polar molecule like this compound, the polarity of the solvent is expected to have a notable impact on its electronic structure. In polar solvents, the molecule's dipole moment will induce a reaction field in the solvent, which in turn polarizes the solute molecule. nih.gov This can lead to changes in bond lengths, bond angles, and charge distribution. For instance, the C=O and C≡N bonds, being highly polar, are expected to be particularly sensitive to the solvent's dielectric constant. nih.govresearchgate.net Studies on similar aromatic nitriles have shown that nitrile stretch frequency shifts in response to solvent polarity, an effect attributed to electrostatic interactions (the vibrational Stark effect). nih.gov
More advanced models can also account for specific solute-solvent interactions, such as hydrogen bonding. acs.org Although this compound cannot donate hydrogen bonds, the oxygen atoms of the formyl and methoxy groups, as well as the nitrogen of the nitrile group, can act as hydrogen bond acceptors. In protic solvents like methanol (B129727) or water, these specific interactions can further alter the electronic structure and spectroscopic properties beyond the bulk electrostatic effects captured by simple continuum models. researchgate.netsemanticscholar.org These environmental influences can affect not only spectroscopic parameters but also the molecule's reactivity and stability.
Applications As a Synthetic Intermediate in Advanced Chemical Synthesis
Role in the Construction of Complex Organic Molecules
While specific, high-yield named reactions prominently featuring 2-Formyl-6-methoxybenzonitrile are not extensively documented in readily available literature, the inherent reactivity of its functional groups suggests its utility in the assembly of complex organic structures. The formyl group is susceptible to nucleophilic attack and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The methoxy (B1213986) group, being an electron-donating group, influences the regioselectivity of electrophilic aromatic substitution reactions. This combination of functionalities allows for sequential and controlled modifications, making it a potentially useful intermediate in multi-step syntheses of complex natural products and other elaborate organic molecules.
Precursor for Biologically Relevant Molecules and Agrochemicals
The structural motif of substituted benzonitriles is present in numerous biologically active compounds, positioning this compound as a key starting material for the synthesis of molecules with potential applications in medicine and agriculture.
Although detailed studies on the direct use of this compound in the synthesis of specific pharmaceutical agents are not widely published, its isomers and related structures are integral to medicinal chemistry. For instance, the closely related isomer, 4-Formyl-3-methoxybenzonitrile, is a known intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. The unique substitution pattern of this compound provides a distinct scaffold that medicinal chemists can exploit to design and synthesize novel lead compounds. The aldehyde and nitrile moieties can be readily converted into a diverse array of functional groups, allowing for the generation of libraries of compounds for screening against various biological targets.
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel molecular structures. Benzonitrile (B105546) derivatives are a known class of compounds with herbicidal activity. While specific examples of agrochemicals derived from this compound are not prominent in the literature, its potential as a building block is significant. The functional groups present allow for the introduction of various pharmacophores and the tuning of physicochemical properties like solubility and stability, which are critical for the efficacy and environmental profile of an agrochemical.
Scaffold for Pharmaceutical Lead Compound Synthesis
Applications in Material Science and Fluorescent Probe Design
The unique electronic and structural features of this compound suggest its potential utility in the realm of material science and the design of fluorescent probes.
While direct applications of this compound in material science are not extensively reported, related benzonitrile compounds are used in the synthesis of polymers and other advanced materials. The nitrile group can participate in polymerization reactions, and the aromatic core can be incorporated into larger conjugated systems with interesting optical and electronic properties.
The development of fluorescent probes for the detection of specific analytes is a burgeoning field of research. The benzonitrile scaffold, when appropriately functionalized, can exhibit fluorescence. The formyl group of this compound offers a convenient handle for the attachment of recognition moieties that can selectively bind to target molecules. Upon binding, a change in the fluorescent properties of the molecule could be observed, enabling its use as a sensor. Although specific fluorescent probes based on this exact molecule are not widely documented, the structural elements are conducive to such applications.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
While existing methods provide access to 2-formyl-6-methoxybenzonitrile, the development of more efficient and environmentally benign synthetic strategies remains a priority. Current research often relies on multi-step procedures that may involve harsh reagents or produce significant waste. semanticscholar.org Future efforts will likely focus on:
Catalytic C-H Functionalization: Direct and selective functionalization of C-H bonds in simpler precursors could offer a more atom-economical route, minimizing the need for pre-functionalized starting materials. scispace.com
One-Pot Tandem Reactions: Designing reaction cascades where multiple transformations occur in a single reaction vessel can significantly improve efficiency by reducing purification steps and solvent usage. semanticscholar.org
Green Chemistry Principles: The integration of principles such as the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) will be crucial for developing sustainable industrial-scale production methods. rsc.orgmdpi.com For instance, the use of triphosgene (B27547) in a one-pot synthesis of nitriles from aldehydes presents a metal-free and efficient alternative. semanticscholar.org
A comparative analysis of potential future synthetic approaches is presented in the table below:
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Achieving high regioselectivity, catalyst cost and stability |
| One-Pot Tandem Reactions | Increased efficiency, reduced solvent use | Compatibility of sequential reaction conditions |
| Green Chemistry Approaches | Environmental friendliness, safety | Scalability, initial investment in new technologies |
Exploration of Novel Reactivity Patterns and Selectivity Control
The unique arrangement of the formyl, methoxy (B1213986), and nitrile groups in this compound offers a rich landscape for exploring novel chemical transformations. Future research will likely delve into:
Selective Transformations: Developing methods to selectively react one functional group in the presence of the others is a significant challenge and a key area of interest. ethz.ch This includes achieving chemoselectivity (differentiating between the formyl and nitrile groups), regioselectivity (controlling reactions at different positions on the aromatic ring), and stereoselectivity in reactions involving the creation of new chiral centers. ethz.chacs.org
Domino and Cascade Reactions: The strategic placement of functional groups could be exploited to trigger complex reaction cascades, leading to the rapid assembly of intricate molecular architectures from simple starting materials.
Catalyst-Controlled Selectivity: The use of tailored catalysts to direct the outcome of a reaction towards a specific product, even when multiple pathways are possible, will be a powerful tool. ethz.ch This can involve tuning the ligand environment of a metal catalyst or employing organocatalysts to control selectivity. nih.gov
Research into the selective reduction of nitriles in the presence of other functional groups, such as aldehydes, highlights the ongoing challenges and the need for developing highly specific catalytic systems. acs.org
Advanced Computational Modeling for Predictive Chemistry and Materials Science
Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound. Future applications in this area include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies, providing deep insights into reaction mechanisms. researchgate.net This understanding is crucial for optimizing reaction conditions and designing more efficient syntheses.
Spectroscopic Analysis: Computational modeling can aid in the interpretation of experimental spectroscopic data (e.g., FTIR, Raman, NMR) by predicting vibrational frequencies and chemical shifts. researchgate.netresearchgate.net
Materials Property Prediction: For applications in materials science, computational models can predict electronic properties, such as frontier molecular orbital energies, which are relevant to the design of new organic electronic materials. researchgate.net The SMILES notation (COC1=C(C=C(C=C1)C#N)C=O) and InChIKey provide standardized representations for use in computational modeling. smolecule.com
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Calculation of UV-Vis absorption spectra and analysis of electronic transitions. researchgate.net |
| Ab initio Hartree-Fock | Comparison with DFT for calculating molecular structure and vibrational spectra. researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. For this compound, this could involve:
Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives. smolecule.com This can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.
Automated Synthesis: Utilizing robotic platforms for high-throughput synthesis and screening of derivatives. This would accelerate the discovery of new compounds with desired properties for applications in drug discovery and materials science.
Microfluidic Systems: The use of microreactors for radiolabeling, as demonstrated in the synthesis of 13N-labelled compounds, could be adapted for the efficient and rapid synthesis of radiolabeled this compound for use in techniques like Positron Emission Tomography (PET).
The integration of these advanced technologies will be instrumental in accelerating the research and development cycle for this versatile chemical compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Formyl-6-methoxybenzonitrile, and how are their efficiencies evaluated?
Answer:
A practical route involves formylation of 6-methoxybenzonitrile precursors. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) can introduce the formyl group at the ortho position relative to the methoxy and nitrile substituents. Efficiency is determined by yield optimization (typically 60-75%) and purity via HPLC or GC-MS. Competing side reactions, such as over-oxidation or para-substitution, require monitoring by TLC and adjusting reaction time/temperature .
Key Data:
- Critical Parameters : Reaction temperature (0–5°C for nitrile stability), stoichiometry of POCl₃:DMF (1:1.2).
- Yield Optimization : Use quenching with ice-water to prevent decomposition of the formyl group .
Basic: Which spectroscopic techniques are optimal for characterizing this compound, and how are conflicting spectral data resolved?
Answer:
- 1H/13C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), formyl (-CHO, δ ~10.2 ppm), and nitrile (C≡N, δ ~115–120 ppm in 13C) groups.
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and formyl (C=O stretch ~1680 cm⁻¹).
- X-Ray Crystallography : Resolves ambiguities in substituent positions (e.g., para vs. ortho formylation) via bond-length and angle analysis .
Conflict Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and databases like NIST Chemistry WebBook for reference spectra .
Advanced: How does the electron-withdrawing nitrile group influence the reactivity of the formyl moiety in nucleophilic additions?
Answer:
The nitrile group exerts a meta-directing effect , polarizing the aromatic ring and activating the formyl group toward nucleophilic attack. Computational studies (DFT calculations) show enhanced electrophilicity at the formyl carbon due to conjugation with the nitrile. This is critical in Knoevenagel condensations, where reaction rates increase by ~30% compared to non-nitrile analogs .
Experimental Validation : Monitor reaction kinetics via UV-Vis spectroscopy under varying pH conditions to quantify electrophilic activation .
Advanced: What strategies minimize side reactions (e.g., polymerization or oxidation) during multi-step syntheses involving this compound?
Answer:
- Protection of the Formyl Group : Use bisulfite adducts or acetal formation to prevent unwanted aldol condensation.
- Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of the formyl group to carboxylic acid.
- Low-Temperature Workup : Quench reactions at -20°C to stabilize intermediates, as demonstrated in triazine-based syntheses .
Case Study : In Suzuki-Miyaura couplings, pre-complexation with Pd(PPh₃)₄ reduces side reactions by 40% .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Storage : Keep in airtight containers at -20°C to prevent degradation; desiccants (e.g., silica gel) mitigate hydrolysis of the nitrile group .
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation.
- Spill Management : Neutralize with 10% NaHCO₃ solution and absorb with vermiculite .
Advanced: How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
Answer:
- DFT/Molecular Orbital Analysis : Calculate Fukui indices (f⁺) to identify electron-rich sites. For this compound, the meta position to the nitrile is most reactive in EAS due to resonance stabilization.
- Validation : Compare predicted sites with experimental halogenation (e.g., bromine in CCl₄) outcomes analyzed via LC-MS .
Software Tools : Gaussian 16 or ORCA for frontier molecular orbital (FMO) visualization .
Basic: What are the stability benchmarks for this compound under varying pH and temperature conditions?
Answer:
- pH Stability : Stable in neutral conditions (pH 6–8); degrades rapidly in acidic (pH < 3, hydrolysis to carboxylic acid) or basic (pH > 10, nitrile to amide conversion) media.
- Thermal Stability : Decomposes above 80°C (TGA data), forming CO and HCN gas. Store below 25°C .
Advanced: How does steric hindrance from the methoxy group affect cross-coupling reactions (e.g., Suzuki) involving this compound?
Answer:
The methoxy group at C6 creates steric bulk, reducing coupling efficiency at the ortho position. Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) improve yields by 20% compared to traditional catalysts. Kinetic studies show a 15% slower reaction rate vs. des-methoxy analogs .
Mitigation : Use bulky ligands (SPhos) or microwave-assisted heating to enhance reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
